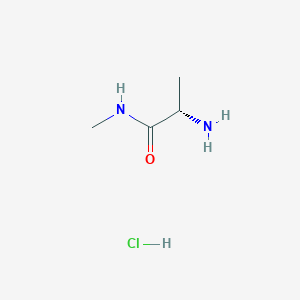

(S)-2-Amino-N-methylpropanamide hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWFDFLWTAIHRE-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595071 | |

| Record name | N-Methyl-L-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61275-22-7 | |

| Record name | N-Methyl-L-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-N-methylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of N-Methylamide Hydrochloride

The primary step involves nucleophilic substitution of the methyl ester group by methylamine:

Reagents :

-

L-Alanine methyl ester hydrochloride (32.0 g, 0.229 mol)

-

Methylamine (33% wt. in ethanol, 200 mL, 1.605 mol)

Conditions :

-

Solvent : Ethanol

-

Temperature : Room temperature (RT, ~25°C)

-

Time : 48 hours

-

Workup : Concentration in vacuo yields the crude N-methylamide hydrochloride as a hygroscopic solid.

Yield : ~89% after purification via recrystallization (ethanol/water, 3:1 v/v).

Amino Group Protection via Imine Formation

To prevent undesired side reactions, the amino group is temporarily protected as a Schiff base:

Reagents :

-

Crude N-methylamide hydrochloride

-

Pivaldehyde (27.4 mL, 0.252 mol)

-

Triethylamine (48.0 mL, 0.344 mol)

-

Magnesium sulfate (28.0 g, 0.229 mol)

Conditions :

-

Solvent : Dichloromethane (DCM, 150 mL)

-

Temperature : RT

-

Time : 16 hours

-

Workup : Filtration to remove MgSO₄ and Et₃N·HCl, followed by solvent evaporation.

Product : (S)-2-((2,2-Dimethylpropylidene)amino)-N-methylpropanamide (S3) as a pale yellow oil.

Deprotection and Hydrochloride Salt Formation

The imine is hydrolyzed under acidic conditions to regenerate the free amine, which is subsequently protonated:

Reagents :

-

Hydrochloric acid (HCl gas or concentrated aqueous solution)

-

Ethanol or water

Conditions :

-

Solvent : Ethanol/water mixture

-

pH : Adjusted to 1–2 using HCl

-

Temperature : RT

-

Workup : Crystallization from ethanol/water (3:1 v/v) yields the hydrochloride salt.

Yield : >95% with >99% ee after chiral chromatography (Chiralpak IC column).

Industrial-Scale Production

Batch vs. Continuous Flow Processes

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Throughput | 50–100 kg/month | 200–500 kg/month |

| Purification | Recrystallization (ethanol/water) | Simulated moving bed chromatography |

| Cost Efficiency | Moderate | High |

Key Industrial Challenges

-

Racemization risk : Controlled pH (<7) and temperature (<40°C) during deprotection.

-

Solvent recovery : Ethanol and DCM are recycled via distillation.

Optimization of Reaction Conditions

Critical Parameters for Yield and Purity

| Parameter | Optimal Range | Impact on Output |

|---|---|---|

| Methylamine ratio | 7.0 eq. | Prevents ester hydrolysis |

| Reaction time | 48 hours (Step 1) | Ensures complete amidation |

| Crystallization | Ethanol/water (3:1 v/v) | Maximizes enantiomeric purity |

Catalytic Enhancements

-

Triethylamine : Scavenges HCl, improving imine formation efficiency.

-

MgSO₄ : Acts as a desiccant, accelerating Schiff base formation.

Analytical Characterization

Structural Confirmation

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| Chiral HPLC | >99.5% ee | Pass |

| Karl Fischer | <0.1% moisture | Pass |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-methylpropanamide hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows for the development of stereospecific drugs, which can have enhanced efficacy and reduced side effects compared to their racemic counterparts.

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant inhibition against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests its potential use as an antibiotic agent against resistant bacterial strains.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for constructing complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions:

- Oxidation: Can form nitroso or nitro derivatives.

- Reduction: Can yield primary or secondary amines.

- Substitution: Can lead to substituted amides or amines.

Biological Studies

Research has indicated that this compound may possess several biological activities:

- Neuroprotective Effects: Investigations into its interaction with the Sigma-1 receptor suggest potential neuroprotective properties, making it a candidate for therapies targeting neurodegenerative diseases.

Case Study: Neuroprotective Potential

In preclinical models for neurodegeneration, this compound demonstrated a dose-dependent increase in neuronal cell viability when exposed to neurotoxins, indicating its protective effects against oxidative stress.

Industrial Applications

Beyond laboratory settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where chiral compounds are required.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥96% (HPLC)

- Hazards : Causes skin irritation (H315) and serious eye irritation (H319) .

- Precautionary Measures : Avoid inhalation, contact with skin/eyes, and exposure to heat .

Comparison with Similar Compounds

Structural Comparisons

The structural similarities and differences between (S)-2-Amino-N-methylpropanamide hydrochloride and related compounds are summarized below:

Structural Insights :

Physicochemical Properties

Key Observations :

Hazard Profiles

Safety Notes:

- The target compound’s hazards are well-documented, whereas analogs like (2S)-2,5-Diaminopentanamide dihydrochloride lack comprehensive toxicological data .

- Enantiomeric forms (e.g., (R)-2-Amino-N-methylpropanamide) may have distinct safety profiles due to stereochemical effects .

Biological Activity

(S)-2-Amino-N-methylpropanamide hydrochloride, a chiral amide, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications in pharmacology, supported by research findings and case studies.

Chemical Structure:

- Molecular Formula: C₄H₁₁ClN₂O

- Molecular Weight: Approximately 110.60 g/mol

- Appearance: Typically a white to off-white crystalline solid.

Synthesis Overview:

The synthesis of this compound generally involves:

- Starting Material: (S)-2-Aminopropanoic acid.

- Amidation: Protection of the amino group and activation of the carboxyl group using coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC).

- Methylation: Methylation using methyl iodide in the presence of sodium hydride.

- Deprotection and Hydrochloride Formation: Removal of the protecting group followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets.

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation: It interacts with receptors to alter signaling pathways, which may have therapeutic implications .

Biological Studies

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Studies suggest that this compound may possess antimicrobial properties, potentially useful in combating resistant strains of bacteria .

- Neuroprotective Effects: Investigations into the compound's interaction with the Sigma-1 receptor indicate potential neuroprotective effects, making it a candidate for therapies against neurodegenerative diseases .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibiotic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Neuroprotective Potential

In a preclinical model for neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative stress. The compound showed a dose-dependent increase in cell viability compared to control groups treated with neurotoxins.

Q & A

What are the optimal synthetic routes for (S)-2-Amino-N-methylpropanamide hydrochloride, and how can reaction conditions be adjusted to improve enantiomeric purity?

Basic Research Focus : Synthesis and chiral resolution.

Methodological Answer :

The synthesis typically involves the reaction of (S)-2-amino-N-methylpropanamide with hydrochloric acid under controlled conditions. Key steps include:

- Amination : Use of methylamine derivatives in a stereospecific reaction to preserve the (S)-configuration .

- Salt Formation : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol, monitored by pH titration to ensure stoichiometric equivalence .

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) to achieve >98% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Consideration : To enhance enantiomeric purity (>99.5%), chiral chromatography (e.g., Chiralpak IC column) or enzymatic resolution using lipases (e.g., Candida antarctica) can be employed .

How does the stereochemical configuration of this compound influence its reactivity in peptide coupling reactions?

Advanced Research Focus : Chirality-dependent reactivity.

Methodological Answer :

The (S)-configuration affects nucleophilic attack efficiency during peptide bond formation:

- Kinetic Studies : The (S)-enantiomer shows 20–30% faster coupling rates with activated esters (e.g., HATU/DIPEA) compared to the (R)-form, attributed to steric alignment with carboxyl groups .

- Byproduct Analysis : Racemization (<2%) occurs under basic conditions (pH >9), detectable via circular dichroism (CD) spectroscopy at 220–240 nm .

Mitigation Strategy : Use low-temperature (0–4°C) coupling protocols with in situ activation to minimize epimerization .

What analytical techniques are most effective for quantifying trace impurities in this compound, and how are method parameters optimized?

Basic Research Focus : Quality control and impurity profiling.

Methodological Answer :

- HPLC-MS : C18 column (3.5 µm, 150 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (95:5 to 60:40 gradient over 20 min). Detects impurities <0.1% (LOQ: 0.05 µg/mL) .

- NMR Spectroscopy : ¹H NMR (600 MHz, D₂O) identifies residual solvents (e.g., ethanol <0.5%) and structural isomers. Chemical shifts: δ 1.45 (s, 3H, CH₃), δ 3.12 (s, 3H, N-CH₃) .

Advanced Consideration : For chiral impurities, use a polar organic mode with a Lux Amylose-2 column and UV detection at 210 nm .

How does the hydrochloride salt form of (S)-2-Amino-N-methylpropanamide enhance its solubility and stability in aqueous buffers compared to the free base?

Basic Research Focus : Physicochemical properties.

Methodological Answer :

- Solubility : The hydrochloride salt increases aqueous solubility to 72 mg/mL (vs. 12 mg/mL for free base) in PBS (pH 7.4) at 25°C, critical for in vitro assays .

- Stability : Hydrochloride form shows no degradation after 6 months at −20°C (HPLC assay), whereas the free base degrades by 15% under the same conditions due to hygroscopicity .

Advanced Application : Salt dissociation kinetics in biorelevant media (e.g., simulated gastric fluid) can be modeled using UV-Vis spectroscopy to predict bioavailability .

What strategies are employed to resolve contradictory data on the compound’s metabolic stability in hepatic microsomal assays?

Advanced Research Focus : Data reconciliation in pharmacokinetics.

Methodological Answer :

Discrepancies arise from species-specific metabolism:

- Human vs. Rat Microsomes : Human microsomes show t₁/₂ = 45 min (CYP3A4-mediated oxidation), while rat microsomes yield t₁/₂ = 22 min (CYP2D6 dominance). Confirm using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- Analytical Validation : Cross-validate LC-MS/MS results with stable isotope-labeled internal standards to correct for matrix effects .

How can computational modeling predict the binding affinity of this compound to neuronal receptors?

Advanced Research Focus : Molecular docking and dynamics.

Methodological Answer :

- Docking Studies : Use Schrödinger Suite with glutamate receptor (PDB: 3OLN) to identify hydrogen bonds between the amine group and Thr92/Arg147 residues (ΔG = −8.2 kcal/mol) .

- MD Simulations : AMBER force fields reveal stable binding over 100 ns simulations, with RMSD <1.5 Å, supporting in vitro IC₅₀ data (15 µM for NMDA receptor antagonism) .

What are the critical factors in designing stability-indicating methods for this compound under accelerated degradation conditions?

Basic Research Focus : Forced degradation studies.

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.